The Physicochemical and Mechanistic Profiling of 2-Bromo-N-(5-chloro-2-methoxyphenyl)acetamide in Covalent Drug Discovery
The Physicochemical and Mechanistic Profiling of 2-Bromo-N-(5-chloro-2-methoxyphenyl)acetamide in Covalent Drug Discovery
Executive Summary
The compound 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide (CAS: 130965-95-6) is a highly versatile bifunctional molecule[1],[2]. Characterized by a sterically and electronically tuned aryl ring coupled with a reactive α -bromoacetamide electrophile, it serves a dual purpose in modern chemical biology. It acts as a critical building block for complex heterocyclic synthesis and as a potent covalent probe for Fragment-Based Drug Discovery (FBDD) and targeted protein degradation[3],[4]. This whitepaper deconstructs its physicochemical properties, reaction mechanisms, and provides field-proven, self-validating protocols for its synthesis and application.
Physicochemical Properties & Structural Dynamics
Understanding the structural dynamics of this molecule is essential for predicting its behavior in both organic solvents and biological buffers. The quantitative data is summarized below:
| Property | Value |
| Chemical Name | 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide |
| CAS Number | 130965-95-6[1] |
| Molecular Formula | C9H9BrClNO2[1] |
| Molecular Weight | 278.53 g/mol [1] |
| Electrophilic Warhead | α -bromoacetamide[4] |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Methoxy O) |
Causality in Structural Design: The reactivity of the α -bromoacetamide moiety is governed by the adjacent carbonyl group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–Br bond, making it highly susceptible to nucleophilic attack[4]. The 5-chloro-2-methoxyphenyl ring provides critical tuning: the ortho-methoxy group introduces steric hindrance that can dictate the trajectory of incoming nucleophiles, while the meta-chloro group acts as an electron-withdrawing moiety, modulating the pKa of the amide nitrogen and increasing the overall lipophilicity of the fragment.
Mechanistic Pathways: Alkylation and Cyclization
The utility of 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide lies in its distinct reactivity profiles depending on the reaction environment:
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Covalent Modification (Thiol Alkylation): In biological contexts, α -bromoacetamides are privileged electrophiles designed to target non-catalytic cysteine residues in kinases and other therapeutic targets[4],[5]. The reaction proceeds via a bimolecular nucleophilic substitution ( SN2 ) mechanism. The thiolate anion ( S− ) attacks the α -carbon, displacing the bromide leaving group to form an irreversible thioether linkage[4].
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Radical Cyclization: In synthetic organic chemistry, particularly in the synthesis of β -lactam antibiotics, α -bromoacetamides can undergo homolytic cleavage in the presence of radical initiators (e.g., AIBN) and tributyltin hydride ( Bu3SnH )[3],[6]. The resulting carbon-centered radical efficiently cyclizes onto adjacent unsaturated systems.
S_N2 mechanism of alpha-bromoacetamide alkylation with a target protein cysteine thiolate.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls to guarantee success.
Protocol 1: Synthesis of 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide
Objective: Achieve high-yield acylation while strictly suppressing di-alkylation (tertiary amide formation).
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Step 1: Dissolve 5-chloro-2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Causality: Anhydrous DCM is critical to prevent the premature hydrolysis of the highly reactive bromoacetyl bromide into bromoacetic acid, which would stall the reaction[4].
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Step 2: Add triethylamine ( Et3N , 1.2 eq) and cool the reaction vessel to 0°C using an ice bath.
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Causality: The low temperature controls the exothermic acylation kinetics, preventing the newly formed secondary amide from undergoing a second acylation event.
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Step 3: Perform a dropwise addition of bromoacetyl bromide (1.1 eq) over 30 minutes.
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Step 4 (Self-Validation Loop): After 2 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the ninhydrin-active aniline spot and the appearance of a UV-active higher Rf spot confirms successful conversion.
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Step 5: Quench the reaction with saturated aqueous NaHCO3 , extract the organic layer, dry over anhydrous Na2SO4 , and recrystallize from an Ethanol/Water mixture.
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Causality: Recrystallization acts as the final purity gate, removing trace unreacted aniline and colored impurities to yield a crystalline solid suitable for sensitive biological assays[4].
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Step-by-step synthesis workflow with integrated TLC validation and purification.
Protocol 2: Covalent Labeling Assay for Fragment-Based Screening
Objective: Validate the specific engagement of the α -bromoacetamide warhead with a target protein's cysteine residue.
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Step 1: Prepare a 10 mM stock of the compound in mass-spec grade DMSO.
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Step 2: Incubate the target protein (10 μ M) in 50 mM HEPES buffer (pH 7.4) with a 10-fold molar excess of the compound at room temperature.
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Causality: HEPES is deliberately chosen over Tris buffer. Tris contains a primary amine that can act as a competing nucleophile against the α -bromoacetamide, leading to false negatives. Maintaining pH 7.4 ensures a sufficient population of the reactive thiolate anion ( S− ) without inducing protein denaturation[4].
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Step 3 (Self-Validation Loop): Quench aliquots of the reaction at specific time points (1h, 4h, 24h) with 1% formic acid. Analyze the samples via Intact Mass Spectrometry (LC-MS). A mass shift of exactly +198.03 Da (the mass of the fragment minus HBr) confirms a 1:1 covalent adduct formation, validating target engagement[7].
Advanced Applications in Drug Development
Beyond basic fragment screening, the α -bromoacetamide motif is heavily leveraged in advanced therapeutic modalities:
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Direct-to-Biology PROTAC Synthesis: In the rapidly evolving field of targeted protein degradation, α -bromoacetamides are utilized in the parallel synthesis of Proteolysis Targeting Chimeras (PROTACs). In "linkerology" studies, they serve as highly efficient electrophilic connection points for conjugating E3 ligase ligands to target-binding ligands[7],[8]. This robust chemistry enables a direct-to-biology approach, bypassing exhaustive purification steps to accelerate the evaluation of linker length, rigidity, and polarity on cellular permeability and degradation efficacy[8].
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Affinity-Based Crosslinking: Similar α -bromoacetamide structural motifs are incorporated into ATP analogs. These analogs are used to probe kinase-mediated molecular interactions, selectively crosslinking with proximal nucleophilic residues in the active site only when specific binding interactions bring the warhead into close proximity[5].
References
- "2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide - CAS:130965-95-6", YanmeiBio.
- "35588-41-1|2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide - BLDpharm", BLD Pharm.
- "Synthesis of Antibiotics", ResearchG
- "2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide", BenchChem.
- "An enantioselective formal synthesis of thienamycin", ResearchG
- "Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening", NIH.
- "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation", ResearchG
- "US20120258481A1 - Cross-linking atp analogs", Google P
Sources
- 1. 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide - CAS:130965-95-6 - 上海研美科技有限公司 [yanmeibio.com]
- 2. 35588-41-1|2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | 2557-04-2 | Benchchem [benchchem.com]
- 5. US20120258481A1 - Cross-linking atp analogs - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening - PMC [pmc.ncbi.nlm.nih.gov]
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